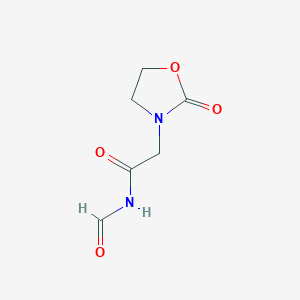

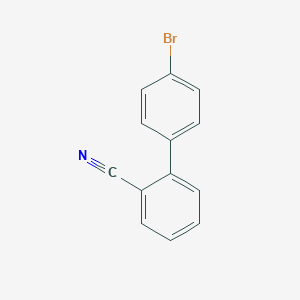

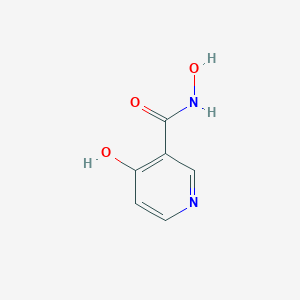

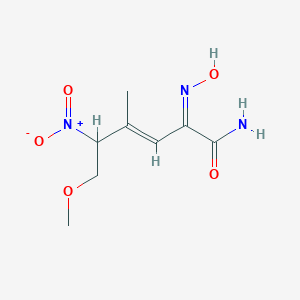

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with trimethoxyphenyl groups, typically involves cyclization reactions and the use of specific reagents to introduce the trimethoxyphenyl moiety. For instance, novel benzimidazole derivatives can be synthesized using 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with 2-aminobenzimidazole in the presence of acetic acid or triethylamine in acetonitrile as the solvent, indicating a versatile approach to the synthesis of such compounds (Mehranpour & Zahiri, 2014).

Molecular Structure Analysis

Benzimidazole derivatives, including 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole, exhibit interesting structural characteristics. The benzimidazole ring system is planar, and molecules of such compounds are arranged in specific orientations depending on their substituents, which can influence their physical and chemical properties. Structural and spectral studies provide insights into the molecular geometry, energy values, and charge distributions of these molecules, with computational methods like Density Functional Theory (DFT) being used to predict their structure and properties accurately (Gürbüz et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole derivatives encompasses a range of reactions, including cyclization, condensation, and alkylation. These reactions are crucial for the synthesis of targeted molecular structures with potential biological activity. For example, the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde leads to new benzimidazole compounds with specific structural features (Arslan et al., 2004).

Applications De Recherche Scientifique

Anti-Cancer Effects

- Field : Medicinal Chemistry

- Application : The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . Compounds containing the TMP group have displayed notable anti-cancer effects .

- Methods : These compounds inhibit various proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

- Results : The compounds have shown remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .

Anti-Microbial Properties

- Field : Microbiology

- Application : Select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties .

- Methods : These compounds have been tested against various bacteria and fungi, including Helicobacter pylori and Mycobacterium tuberculosis .

- Results : The compounds have shown significant anti-microbial activity .

Anti-Viral Activity

- Field : Virology

- Application : There have been reports on the antiviral activity of TMP-based compounds .

- Methods : These compounds have been tested against various viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .

- Results : The compounds have shown potential antiviral activity .

Propriétés

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-19-13-8-10(9-14(20-2)15(13)21-3)16-17-11-6-4-5-7-12(11)18-16/h4-9H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZJKGVFZOUCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353843 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

CAS RN |

175714-45-1 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.